Chromatographic Isotope Effect: D5-Laquinimod Elutes 0.2 min Earlier Than Non-Deuterated Laquinimod in RP-HPLC
During analytical method development at Teva Pharmaceutical Industries, a reproducible chromatographic isotope effect was observed wherein D5-Laquinimod (five deuterium atoms on the N-phenyl ring) elutes approximately 0.2 min earlier than the non-deuterated parent compound, which itself exhibits a retention time of approximately 15.7 min. For comparison, D16-Laquinimod (sixteen deuterium substitutions) elutes more than 1.0 min earlier, confirming a progressive, deuteration-dependent reduction in retention [1]. The underlying mechanism is attributed to shorter C–D bonds relative to C–H bonds, which reduce the molecular volume and lipophilicity of the polydeuterated molecule, thereby weakening hydrophobic interactions with the reverse-phase stationary phase [1].
| Evidence Dimension | Reverse-phase HPLC retention time difference |
|---|---|
| Target Compound Data | D5-Laquinimod: RT ≈ 15.5 min (elutes ~0.2 min earlier than non-deuterated) |
| Comparator Or Baseline | Non-deuterated Laquinimod: RT ≈ 15.7 min; D16-Laquinimod: elutes >1.0 min earlier |
| Quantified Difference | ΔRT ≈ -0.2 min for D5 vs. non-deuterated; ΔRT > -1.0 min for D16 vs. non-deuterated |
| Conditions | Reverse-phase HPLC (C18 column); Teva Pharmaceutical Industries analytical development laboratory; specific mobile phase and gradient conditions not publicly disclosed |
Why This Matters
Procurement of Laquinimod-d5 Sodium Salt is essential for any HPLC-UV or LC-MS method that requires unambiguous peak identification, as the 0.2 min retention time shift provides an orthogonal chromatographic separation dimension beyond mass difference alone, enabling proper method validation and preventing misidentification of analyte and internal standard peaks.
- [1] Ioffe V, Zigman S. Chromatographic Isotope Effect: Retention Time Changes for Polydeuterated Laquinimod in Reverse Phase HPLC. Poster presented at: IsraAnalytica 2019; Tel Aviv, Israel. Teva Pharmaceutical Industries, Analytical Development, Global R&D. View Source
